Product packaging for Methyl 2,6-dinitrobenzoate(Cat. No.:CAS No. 42087-82-1)

Methyl 2,6-dinitrobenzoate

Cat. No.: B1616960
CAS No.: 42087-82-1
M. Wt: 226.14 g/mol
InChI Key: YZRFTJSIVVNRMI-UHFFFAOYSA-N
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Description

Overview of Dinitrobenzoate Chemistry in Contemporary Research

Dinitrobenzoate chemistry is a significant area of study within contemporary research, primarily due to the versatile reactivity and diverse applications of this class of compounds. Dinitrobenzoates are derivatives of benzoic acid containing two nitro groups attached to the benzene (B151609) ring. The strong electron-withdrawing nature of the nitro groups significantly influences the chemical properties of these molecules, making them valuable intermediates in organic synthesis. vulcanchem.com They are frequently employed in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. chemimpex.comguidechem.com Research in this field often focuses on developing new synthetic methodologies, exploring novel reactions, and understanding the structure-activity relationships of dinitrobenzoate derivatives. The reactivity of the aromatic ring and the potential for nucleophilic substitution of the nitro groups are key areas of investigation. vulcanchem.com

Structural Framework of Methyl 2,6-Dinitrobenzoate

This compound possesses a distinct structural framework characterized by a methyl ester group and two nitro groups positioned at the ortho-positions (2 and 6) of the benzene ring. This specific arrangement of substituents gives rise to notable steric and electronic effects. The nitro groups, being powerful electron-withdrawing groups, create a significant electron deficiency on the aromatic ring, which in turn affects its reactivity. vulcanchem.com The steric hindrance caused by the two bulky nitro groups flanking the methyl ester functionality also plays a crucial role in dictating the molecule's conformational preferences and its interactions with other molecules.

Historical Context and Significance in Chemical Sciences

The study of dinitroaromatic compounds has a long history in chemical sciences, initially driven by their use in explosives and dyes. Over time, the focus has shifted towards their application as versatile building blocks in organic synthesis. Early investigations into dinitrobenzoate derivatives laid the groundwork for understanding their unique reactivity patterns, which are a direct consequence of the multiple electron-withdrawing substituents. The development of synthetic methods to prepare specific isomers, such as this compound, has been crucial for their use as intermediates in the production of more complex molecules, including pharmaceuticals and polymers. vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O6 B1616960 Methyl 2,6-dinitrobenzoate CAS No. 42087-82-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,6-dinitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O6/c1-16-8(11)7-5(9(12)13)3-2-4-6(7)10(14)15/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRFTJSIVVNRMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70318881
Record name methyl 2,6-dinitrobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42087-82-1
Record name 42087-82-1
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337976
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2,6-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

Esterification Routes for Methyl 2,6-Dinitrobenzoate

Esterification, the process of forming an ester from a carboxylic acid and an alcohol, represents a direct and common approach to synthesizing this compound. This transformation can be accomplished through various methods, each with its own set of reagents and conditions.

Direct Esterification Approaches

Direct esterification methods involve the reaction of 2,6-dinitrobenzoic acid with a methylating agent. One documented method involves the use of dimethyl sulfate (B86663) in the presence of a base. In this procedure, 2,6-dinitrobenzoic acid is treated with dimethyl sulfate in dry acetone (B3395972), with sodium hydrogen carbonate acting as a base to neutralize the acidic byproducts. The reaction mixture is heated under reflux for an extended period, typically around 30 hours, to afford this compound in high yield, reported to be around 90%. scispace.comvulcanchem.com

Another prominent direct esterification method is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating a carboxylic acid with an excess of an alcohol. tcichemicals.commasterorganicchemistry.compressbooks.pub For the synthesis of this compound, this would entail reacting 2,6-dinitrobenzoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.comwiley-vch.de The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of methanol is typically used, or the water formed during the reaction is removed. pressbooks.puboperachem.com A similar acid-catalyzed esterification has been reported for a related compound, 2,6-dichloro-3-nitrobenzoic acid, which was esterified by refluxing in methanol with concentrated sulfuric acid for 5 hours. patsnap.com

Direct Esterification Method Reagents Conditions Reported Yield
Dimethyl Sulfate Method2,6-Dinitrobenzoic acid, Dimethyl sulfate, Sodium hydrogen carbonateDry acetone, Reflux, 30 hours~90% scispace.comvulcanchem.com
Fischer-Speier Esterification2,6-Dinitrobenzoic acid, MethanolAcid catalyst (e.g., H₂SO₄), RefluxYield dependent on equilibrium conditions

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction can be catalyzed by either acids or bases. wikipedia.orggoogle.com In the context of synthesizing this compound, one could envision starting with a different alkyl ester of 2,6-dinitrobenzoic acid and reacting it with a large excess of methanol.

Under acidic conditions, a protonated carbonyl group makes the ester more electrophilic for the attack by methanol. wikipedia.org In a base-catalyzed transesterification, a strong base is used to deprotonate methanol, forming the more nucleophilic methoxide (B1231860) ion, which then attacks the carbonyl carbon of the starting ester. wikipedia.orgresearchgate.net To drive the equilibrium towards the desired methyl ester, a large excess of methanol is typically employed. While a well-established process, specific examples of transesterification to produce this compound are not prominently detailed in readily available literature, the general principles of this reaction are widely applicable. A green laboratory approach for the transesterification of esters using 3,5-dinitrobenzoic acid has been developed, highlighting the utility of dinitrobenzoates in such reactions. sciepub.com

Catalytic Esterification Strategies

Various catalytic systems can be employed to facilitate the esterification of 2,6-dinitrobenzoic acid. Beyond the classical Brønsted acids like sulfuric acid used in Fischer esterification, other catalysts can offer milder reaction conditions or different selectivities.

Lewis acids have emerged as effective catalysts for esterification. rug.nl Compounds of metals such as bismuth, zirconium, and zinc have been investigated for this purpose. rug.nlnih.gov For instance, bismuth(III) triflate (Bi(OTf)₃) has been shown to be an efficient catalyst for polyesterification, although it can also promote side reactions like ether formation. rug.nl Zirconocene complexes have also been utilized as moisture-tolerant catalysts for dehydrative esterification. nih.gov

Another important catalytic strategy involves the use of carbodiimide (B86325) activators, such as dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP). wiley-vch.dejocpr.com In this method, the carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol (methanol) to form the ester. This method is known for its mild reaction conditions, typically proceeding at room temperature. wiley-vch.de

Catalytic Strategy Catalyst/Reagent System General Mechanism
Lewis Acid Catalysise.g., Bi(OTf)₃, Zirconocene complexesActivation of the carboxylic acid carbonyl group by the Lewis acid.
Carbodiimide ActivationDicyclohexylcarbodiimide (DCC) and 4-(Dimethylamino)pyridine (DMAP)Formation of a reactive O-acylisourea intermediate.

Precursor-Based Synthesis and Derivatization

An alternative synthetic approach involves the formation of the dinitrated aromatic ring first, followed by the creation or modification of the ester functionality.

Nitration of Benzoic Acid Derivatives

The direct dinitration of methyl benzoate (B1203000) to achieve the 2,6-dinitro isomer is challenging due to the directing effects of the ester group. The methyl ester group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles, such as the nitronium ion (NO₂⁺), to the meta-positions (3 and 5). rsc.orgaiinmr.com Therefore, the nitration of methyl benzoate with a mixture of concentrated nitric and sulfuric acids predominantly yields methyl 3-nitrobenzoate, with smaller amounts of the 2- and 4-nitro isomers. orgsyn.orgmnstate.edugoogle.com Further nitration would be expected to occur at the other meta-position, leading to methyl 3,5-dinitrobenzoate (B1224709) rather than the desired 2,6-isomer. This inherent regioselectivity makes the direct nitration of methyl benzoate an unfavorable route for the synthesis of this compound.

Substrate Nitrating Agent Primary Product Reason for Regioselectivity
Methyl BenzoateHNO₃ / H₂SO₄Methyl 3-nitrobenzoateThe ester group is a meta-director. rsc.orgaiinmr.com

Oxidation Pathways from Substituted Xylenes

A more viable precursor-based synthesis starts with the oxidation of a suitably substituted xylene derivative. The synthesis of 2,6-dinitrobenzoic acid can be achieved through the oxidation of 2,6-dinitrotoluene (B127279). scispace.comgoogle.comgoogle.com This oxidation can be carried out using strong oxidizing agents. For instance, treatment of 2,6-dinitrotoluene with sodium dichromate in concentrated sulfuric acid under controlled temperature conditions yields 2,6-dinitrobenzoic acid. scispace.com Another method involves the oxidation of the methyl group using potassium permanganate (B83412). researchgate.net

Once 2,6-dinitrobenzoic acid is obtained, it can be converted to this compound using one of the esterification methods described in section 2.1. For example, the resulting 2,6-dinitrobenzoic acid can be esterified with dimethyl sulfate and sodium hydrogen carbonate in acetone to give the final product. scispace.com This two-step sequence, oxidation followed by esterification, provides a reliable pathway to this compound.

Starting Material Oxidizing Agent Intermediate Product Subsequent Reaction
2,6-DinitrotolueneSodium dichromate / H₂SO₄ scispace.com2,6-Dinitrobenzoic acidEsterification (e.g., with dimethyl sulfate)
2,6-DinitrotoluenePotassium permanganate researchgate.net2,6-Dinitrobenzoic acidEsterification

Physicochemical Properties

Methyl 2,6-dinitrobenzoate is a yellow crystalline solid. vulcanchem.com Its physical and chemical properties are summarized in the table below. The presence of the polar nitro and ester groups influences its solubility and other physical characteristics.

PropertyValue
Molecular FormulaC₈H₆N₂O₆ vulcanchem.com
Molecular Weight226.14 g/mol vulcanchem.com
Melting Point118–120 °C vulcanchem.com
Density1.52 g/cm³ vulcanchem.com
Solubility in Acetone (B3395972)25 g/100 mL (at 20°C) vulcanchem.com

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the connectivity and chemical environment of each atom can be mapped.

In the ¹H NMR spectrum of Methyl 2,6-dinitrobenzoate, the chemical shifts and coupling patterns of the protons provide definitive evidence for its structure. The molecule possesses a plane of symmetry, rendering the two aromatic protons at positions 3 and 5 chemically equivalent, as are the nitro groups at positions 2 and 6.

The aromatic region is characterized by two distinct signals. The proton at the 4-position (H-4) typically appears as a triplet, due to coupling with the two equivalent adjacent protons (H-3 and H-5). The protons at the 3- and 5-positions (H-3, H-5) appear as a doublet, as they are coupled to the H-4 proton. The strong electron-withdrawing nature of the two ortho-nitro groups significantly deshields the aromatic protons, causing their signals to appear at a lower field compared to unsubstituted methyl benzoate (B1203000). The methyl ester protons appear as a distinct singlet in the upfield region of the spectrum.

Based on data from structurally similar compounds like 2-methyl-6-nitrobenzoic acid chemicalbook.com, the aromatic protons are expected to resonate in the δ 7.5-8.5 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4 ~8.3 - 8.5 Triplet (t) ~8.0
H-3, H-5 ~7.8 - 8.0 Doublet (d) ~8.0

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the ester group is typically found in the δ 160-170 ppm region. The aromatic carbons directly bonded to the nitro groups (C-2, C-6) are significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O ~163 - 166
C-1 ~130 - 133
C-2, C-6 ~148 - 152
C-3, C-5 ~125 - 128
C-4 ~134 - 137

Note: Predicted values are based on data from related compounds such as methyl 2-nitrobenzoate (B253500) and methyl 3,5-dinitrobenzoate (B1224709). chemicalbook.comnih.govspectrabase.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), further confirm the structure.

COSY: A 2D-COSY spectrum would show a cross-peak correlating the H-4 proton with the H-3/H-5 protons, confirming their scalar coupling relationship. creative-biostructure.com

HSQC: An HSQC spectrum correlates proton signals with their directly attached carbon atoms. It would display cross-peaks connecting the H-4 signal to the C-4 signal, the H-3/H-5 signals to the C-3/C-5 signals, and the methyl proton singlet to the methyl carbon signal. creative-biostructure.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. savemyexams.comlibretexts.org

The IR and Raman spectra of this compound are dominated by vibrations associated with the nitro (NO₂) and ester (-COOCH₃) functionalities.

Nitro Group (NO₂) Vibrations: Aromatic nitro compounds exhibit two strong and characteristic absorption bands. researchgate.net

Asymmetric Stretch (ν_as(NO₂)): A very strong band is expected in the range of 1520–1560 cm⁻¹.

Symmetric Stretch (ν_s(NO₂)): A strong band is expected between 1340–1370 cm⁻¹. The presence of two nitro groups may lead to splitting or broadening of these peaks.

Carbonyl Group (C=O) Vibration: The ester carbonyl group gives rise to a strong, sharp absorption band, typically in the 1720–1740 cm⁻¹ region. brainly.com

C-O Stretching Vibrations: The ester group also has C-O stretching vibrations, which are expected to appear in the 1200–1300 cm⁻¹ (asymmetric) and 1000–1100 cm⁻¹ (symmetric) regions.

Aromatic Ring Vibrations: C=C stretching vibrations within the aromatic ring typically appear in the 1450–1600 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Nitro (NO₂) Asymmetric Stretch 1520 - 1560 Strong
Nitro (NO₂) Symmetric Stretch 1340 - 1370 Strong
Carbonyl (C=O) Stretch 1720 - 1740 Strong
Ester (C-O) Asymmetric Stretch 1200 - 1300 Strong
Aromatic (C=C) Ring Stretch 1450 - 1600 Medium-Weak

Note: These are typical ranges for the specified functional groups. savemyexams.comresearchgate.netbrainly.comresearchgate.net

Significant steric hindrance exists between the two bulky nitro groups at the C-2 and C-6 positions and the methyl ester group at the C-1 position. This steric strain forces both the nitro groups and the ester group to rotate out of the plane of the benzene (B151609) ring. This loss of planarity affects the electronic conjugation between these groups and the aromatic ring.

Vibrational spectroscopy can provide insights into this conformation. researchgate.net The exact frequencies and intensities of the NO₂ and C=O stretching vibrations are sensitive to the degree of conjugation and the local electronic environment. researchgate.netmdpi.com A comparison of the observed frequencies with those calculated for different rotational conformers (dihedral angles) using computational methods, such as Density Functional Theory (DFT), can help determine the most stable conformation of the molecule in the gas phase or in solution. researchgate.netepa.gov For instance, a decrease in conjugation due to twisting typically results in a shift of the C=O stretching frequency to a higher wavenumber (closer to that of an aliphatic ester) and can also influence the NO₂ stretching frequencies.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation. libretexts.org

For this compound (Molecular Weight: 226.14 g/mol ), the electron impact (EI) mass spectrum would be expected to show a molecular ion peak (M•+) at m/z = 226. The fragmentation pattern would likely involve characteristic losses associated with both the ester and nitro functionalities.

Key fragmentation pathways include:

Loss of a methoxy (B1213986) radical (•OCH₃): This alpha-cleavage is common for methyl esters and would result in an acylium ion at m/z = 195. libretexts.orgchempap.org This is often a prominent peak.

Loss of a nitro group (•NO₂): Fragmentation involving the loss of one nitro group would lead to an ion at m/z = 180. The loss of a second nitro group would result in an ion at m/z = 134.

Loss of nitric oxide (•NO): A common rearrangement for aromatic nitro compounds involves the loss of NO, which would produce a fragment at m/z = 196.

Loss of the entire ester group (•COOCH₃): This would result in a dinitrobenzene radical cation at m/z = 167.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z Identity of Fragment Ion Fragmentation Pathway
226 [C₈H₆N₂O₆]•+ Molecular Ion (M•+)
196 [M - NO]•+ Loss of nitric oxide
195 [M - •OCH₃]+ Loss of methoxy radical
180 [M - •NO₂]+ Loss of nitro radical
167 [M - •COOCH₃]+ Loss of methyl ester radical

Note: These predictions are based on established fragmentation patterns for nitroaromatic compounds and methyl esters. libretexts.orgmsu.eduamazonaws.com

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally confirming the molecular formula of a compound by providing a highly accurate mass measurement. This technique can distinguish between molecules with the same nominal mass but different elemental compositions. For instance, the exact mass of a related compound, methyl 2-formyl-6-nitrobenzoate, has been verified using high-resolution ESI-MS, which showed the [M+H]⁺ ion at m/z 210.0372, corresponding to the molecular formula C₉H₇NO₅. While a specific HRMS value for this compound was not found in the provided search results, the principle remains the same. The precise mass of the molecular ion of this compound would be compared to the theoretical mass calculated from its elemental formula (C₈H₆N₂O₆) to confirm its composition with a high degree of certainty. msu.edu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides valuable insights into the structural elucidation of molecules by analyzing their fragmentation patterns. In an MS/MS experiment, precursor ions are selected and subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. This process helps to identify the different structural components of a molecule.

For a related compound, 2-nitrobenzoate (2-NBA) methyl ester, tandem mass spectrometry was used to identify its binding site within a protein. asm.org The tandem mass spectrum of the m/z 514 ion, which corresponded to a peptide modified by the 2-NBA methyl ester, showed characteristic b- and y-ions generated from the fragmentation of the peptide backbone. asm.org This allowed for the precise localization of the modification. asm.org The fragmentation of esters in MS/MS often involves the cleavage of bonds adjacent to the carbonyl group, leading to the loss of the alkoxy group (-OR). libretexts.org For this compound, one would expect to observe fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃) and potentially the nitro groups (-NO₂).

A general representation of the expected fragmentation for an ester is shown below:

Table 1: Expected Fragmentation of Esters in MS/MS
Precursor IonFragmentation PathwayProduct Ion
[M+H]⁺Loss of methanol (B129727) (CH₃OH)[M+H - CH₃OH]⁺
[M+H]⁺Loss of methoxy radical (•OCH₃)[M+H - •OCH₃]⁺
[M+H]⁺Loss of nitric oxide (NO)[M+H - NO]⁺
[M+H]⁺Loss of nitrogen dioxide (NO₂)[M+H - NO₂]⁺

This table represents generalized fragmentation pathways for esters and nitroaromatic compounds and is not based on specific experimental data for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the separation and identification of volatile and thermally stable compounds. In the context of dinitrobenzoate derivatives, GC-MS has been employed for the trace level determination of potential genotoxic impurities in pharmaceutical ingredients. amazonaws.com For instance, a validated GC-MS method was developed for the determination of impurities such as methyl-2-bromomethyl-6-nitrobenzoate. amazonaws.com The method utilized a capillary column and helium as the carrier gas, with the mass spectrometer operating in selective ion monitoring (SIM) mode for enhanced sensitivity and specificity. amazonaws.com Although a specific GC-MS application for this compound was not detailed, the NIST WebBook lists mass spectral data for the isomeric methyl 3,5-dinitrobenzoate, indicating its amenability to GC-MS analysis. nist.gov

Table 2: Illustrative GC-MS Parameters for Nitroaromatic Compound Analysis

ParameterCondition
Column SPB-1 (100%-dimethylpolysiloxane), 30m x 0.25mm i.d., 1.0µm film thickness amazonaws.com
Carrier Gas Helium amazonaws.com
Oven Program Initial 180°C for 4 min, ramp to 220°C at 20°C/min, hold for 19 min amazonaws.com
MS Ionization Electron Ionization (EI) nist.gov
MS Detector Single Quadrupole amazonaws.com
Scan Mode Selective Ion Monitoring (SIM) amazonaws.com

This table is based on a method for related nitrobenzoate compounds and serves as an example. amazonaws.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is a versatile technique suitable for the analysis of a wide range of compounds, including those that are not amenable to GC-MS due to low volatility or thermal instability. LC-MS methods have been developed for the analysis of highly polar pesticides and for quantifying trace levels of nitroaromatic compounds. eurl-pesticides.eursc.org A common approach involves reversed-phase chromatography coupled with an electrospray ionization (ESI) source. sigmaaldrich.com

In the analysis of a fatal poisoning case, LC-MS/MS was used to detect 2,4-dinitrophenol (B41442) and its metabolites in biological fluids. researchgate.net For the analysis of trace-level nitroaromatic genotoxic impurities, a method involving chemical derivatization to the more readily ionizable arylamines followed by LC-MS analysis has been proposed. rsc.org This approach enhances sensitivity and allows for quantification at very low levels. rsc.org

Table 3: Typical LC-MS System Configuration

ComponentSpecification
LC System UHPLC or HPLC system scholaris.ca
Column Reversed-phase C18 column scholaris.ca
Mobile Phase Gradient of water and acetonitrile (B52724) with an acidic modifier (e.g., formic acid) scholaris.ca
Ion Source Electrospray Ionization (ESI) sigmaaldrich.comscholaris.ca
Mass Analyzer Quadrupole-Orbitrap or Tandem Quadrupole researchgate.netscholaris.ca

This table represents a common setup for LC-MS analysis of organic compounds. sigmaaldrich.comresearchgate.netscholaris.ca

X-ray Crystallography

Single Crystal X-ray Diffraction for Absolute Configuration

Single crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline compound. While no specific single crystal X-ray diffraction study for this compound was found, studies on closely related dinitrobenzoate derivatives have been reported. For example, the crystal structure of 2-amino-4,6-dimethylpyrimidium 3,5-dinitrobenzoate dihydrate was determined to belong to the triclinic crystal system with the space group P-1. semnan.ac.ir Similarly, the absolute configuration of a chiral arylcyclopentane derivative was established through single-crystal X-ray diffraction of its 3,5-dinitrobenzoate ester. iucr.org These studies demonstrate the power of this technique in unambiguously assigning the three-dimensional arrangement of atoms in a molecule. semnan.ac.iriucr.org

Analysis of Molecular Packing and Intermolecular Interactions

The way molecules are arranged in a crystal lattice, known as molecular packing, is governed by various intermolecular interactions. These interactions, which include hydrogen bonding and π-π stacking, can be elucidated from single crystal X-ray diffraction data. researchgate.netiucr.org For instance, in the crystal structure of 2-methylpyridinium 2-carboxy-6-nitrobenzoate, N—H⋯O and O—H⋯O hydrogen bonds link the cations and anions into infinite chains, which are further stabilized by C—H⋯O contacts and weak π–π interactions. iucr.org The analysis of Hirshfeld surfaces can provide quantitative insights into these intermolecular contacts. doi.org In the crystal structure of 4-methylanilinium 3,5-dinitrobenzoate, N—H⋯O hydrogen bonds and C—H⋯O interactions are the primary forces stabilizing the crystal packing. nih.gov For this compound, one would anticipate that weak C—H⋯O hydrogen bonds involving the methyl and aromatic protons and the oxygen atoms of the nitro and ester groups would play a significant role in the molecular packing, potentially leading to layered structures.

Disorder Modeling and Refinement in Crystalline Structures

In the crystallographic analysis of aromatic nitro compounds, it is not uncommon to encounter structural disorder, where a molecule or a part of it occupies more than one position or orientation within the crystal lattice. For this compound and its analogs, this phenomenon is particularly relevant, often involving the nitro groups and, to a lesser extent, the methyl ester group. The refinement of such disordered structures requires specialized models to accurately represent the electron density observed in X-ray diffraction experiments.

Disorder in crystalline structures can be broadly categorized as either static or dynamic. cam.ac.uk Static disorder implies that different orientations or conformations of the molecule are fixed in different unit cells throughout the crystal. cam.ac.uk In contrast, dynamic disorder suggests that molecules or their fragments are in motion, rapidly interconverting between different positions within the crystal during data collection. cam.ac.uk From the perspective of a standard diffraction experiment, which averages over space and time, these two types of disorder are often indistinguishable and are treated with similar refinement models. cam.ac.uk

A key indicator of potential disorder during crystal structure refinement is the appearance of unusually large and anisotropically shaped atomic displacement parameters (ADPs), which describe the thermal motion of an atom. ou.edu For instance, a cigar-shaped (prolate) or disk-shaped (oblate) ADP can suggest that an atom occupies two or more closely spaced positions that the model is attempting to average as exaggerated thermal motion. ou.edu

Modeling Positional Disorder

For compounds related to this compound, positional disorder is frequently observed in the nitro groups. The steric hindrance between the two nitro groups and the adjacent methyl ester group can lead to multiple, energetically similar rotational conformations.

A pertinent example is found in the co-crystal of N,N′-bis[(pyridin-1-ium-2-yl)methyl]ethanedithioamide with bis(2,6-dinitrobenzoate). researchgate.net In the crystal structure of this compound, one of the oxygen atoms of a nitro group in the 2,6-dinitrobenzoate anion was found to be disordered. researchgate.net This was modeled by refining the oxygen atom over two distinct sites. researchgate.net The refinement process assigned occupancy factors to each position, indicating the fraction of molecules in the crystal where the atom resides in that specific location. In this case, the major site had an occupancy of 0.65, while the minor site had a corresponding occupancy of 0.35 (to sum to 1.0). researchgate.net

Similarly, in the structure of 4-methylanilinium 3,5-dinitrobenzoate, the oxygen atoms of both nitro groups were disordered over two sites, with refined occupancy factors of 0.59 and 0.41. nih.gov The crystal structure of methyl 2-methyl-3,5-dinitrobenzoate also exhibits disorder, where the nitro groups, methyl H atoms, and parts of the carboxyl group are disordered over two sets of sites. researchgate.net These examples strongly suggest that the nitro groups in this compound are also susceptible to such rotational disorder.

The process of modeling this type of disorder in a program like SHELXL involves several steps:

Identification : Recognizing large residual electron density peaks or distorted ADPs near the nitro groups. ou.edu

Splitting Atoms : Defining the disordered atom (e.g., an oxygen of a nitro group) as two or more separate parts (PART instructions in SHELXL). Each part represents a different position. ou.edu

Refining Occupancies : Assigning free variables to the occupancy factors of the different parts, with the constraint that their sum equals one. ou.edu

Applying Restraints and Constraints : To maintain sensible molecular geometry, restraints are often necessary. DFIX or DANG commands can be used to restrain bond lengths and angles to chemically reasonable values. SADI can be used to make bond lengths in the two disordered components equal. ou.edu For the atomic displacement parameters, EADP can be used to constrain the ADPs of the corresponding atoms in the different disordered parts to be equal, and RIGU or SIMU can be used to restrain the ADPs of adjacent atoms to be similar. cam.ac.ukou.edu

The following table summarizes refinement details from a related disordered dinitrobenzoate structure.

Parameter Value Source
CompoundN,N′-bis[(pyridin-1-ium-2-yl)methyl]ethanedithioamide bis(2,6-dinitrobenzoate) researchgate.net
Temperature98 K researchgate.net
R-factor [F² > 2σ(F²)]0.065 researchgate.net
wR(F²)0.166 researchgate.net
Disordered GroupNitro O atom researchgate.net
Site Occupancy Factors0.65 / 0.35 researchgate.net

Computational Aids in Refinement

Modern approaches can supplement experimental refinement with computational chemistry. nih.govresearchgate.net The "molecule-in-cluster" approach, for example, can be used to obtain optimized geometries for different possible conformations of a disordered molecule. researchgate.netiucr.org By performing quantum chemical calculations on a molecule surrounded by its nearest neighbors in the crystal, one can obtain energetically favorable geometries. iucr.org These computed geometries can then be used to apply restraints (DFIX, DANG) during the crystallographic refinement, leading to a more chemically accurate and stable model of the disordered structure. nih.goviucr.org This method helps to simplify and standardize the refinement of complex disorder. researchgate.net

Distinguishing between static and dynamic disorder can be achieved by performing diffraction experiments at multiple temperatures. nih.gov However, computational methods can also provide insight from a single-temperature experiment by calculating the energy barriers between different conformations. researchgate.net Small energy differences between conformations often correlate with the presence of disorder in the crystal. researchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, employing the principles of quantum mechanics to model molecular systems. These calculations can predict molecular geometries, energies, and various electronic properties with high accuracy.

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy based on the spatially dependent electron density.

For aromatic nitro compounds like methyl 2,6-dinitrobenzoate, DFT methods are widely used to optimize molecular geometry and predict electronic characteristics. vulcanchem.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly employed functional that combines the exact Hartree-Fock exchange with DFT exchange-correlation functionals. chempap.orgisroset.org Calculations using B3LYP can effectively model the influence of the strong electron-withdrawing nitro groups on the compound's reactivity. vulcanchem.com These studies help in understanding the structure-property relationships within the molecule. chempap.org

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using experimental data or empirical parameterization. wikipedia.org

The Hartree-Fock (HF) method is the simplest type of ab initio calculation. wikipedia.org It approximates the many-electron wavefunction as a single Slater determinant and treats electron-electron repulsion in an averaged way, neglecting electron correlation. wikipedia.org While HF is a foundational method, its neglect of electron correlation limits its accuracy for many chemical properties.

Møller-Plesset (MP) perturbation theory is a post-Hartree-Fock method that improves upon the HF results by accounting for electron correlation. wikipedia.orgontosight.ai It treats the electron correlation as a perturbation to the Hartree-Fock Hamiltonian. q-chem.com The most common level is second-order Møller-Plesset theory (MP2), which offers a significant improvement in accuracy over HF for a reasonable computational cost. ontosight.aiq-chem.comnumberanalytics.com Higher-order methods like MP3 and MP4 are more computationally intensive but can provide even greater accuracy. wikipedia.orgq-chem.com These methods are often used to obtain benchmark energies and properties for smaller systems. researchgate.net

The accuracy of any quantum chemical calculation is critically dependent on the chosen basis set , which is a set of mathematical functions used to construct the molecular orbitals. arxiv.org The trade-off between accuracy and computational cost is a central consideration in selecting a basis set. researchgate.net

Pople-style basis sets, such as 6-31G(d) or 6-311++G(d,p) , are widely used. isroset.orgscispace.com The nomenclature indicates the number of functions used to describe the core and valence orbitals, with additional letters and symbols denoting the inclusion of polarization functions (e.g., (d,p)) and diffuse functions (e.g., +). Polarization functions allow for non-spherical electron density distribution, which is essential for describing chemical bonds, while diffuse functions are important for systems with lone pairs or anions.

For this compound, a basis set like 6-311++G(d,p) would be appropriate for achieving reliable results for both geometry and electronic properties, as it provides flexibility for the electron-rich nitro groups and the ester oxygen atoms. isroset.org However, such large basis sets significantly increase computational time compared to smaller sets like 6-31G(d). researchgate.net

Table 1: Comparison of Common Basis Sets in Quantum Chemistry

Basis Set Description Typical Application Computational Cost
STO-3G Minimal basis set; uses 3 Gaussian functions per Slater-type orbital. Initial, low-level calculations; educational purposes. Very Low
6-31G(d) Split-valence basis set with d-polarization functions on heavy atoms. Routine geometry optimizations and frequency calculations. Medium
6-311++G(d,p) Triple-split valence with diffuse functions on all atoms and polarization functions on heavy atoms (d) and hydrogens (p). High-accuracy energy calculations, systems with anions or hydrogen bonds. chempap.orgisroset.org High

| cc-pVTZ | Correlation-consistent polarized valence triple-zeta. Part of the Dunning family of basis sets. | High-level correlated calculations, benchmarking. | Very High |

Electronic Structure and Reactivity Descriptors

From the results of quantum chemical calculations, several descriptors can be derived to predict the electronic structure and chemical reactivity of a molecule.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the ester group. The powerful electron-withdrawing nature of the two nitro groups significantly lowers the energy of the LUMO, which would be delocalized over the nitro groups and the aromatic ring.

The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of chemical reactivity. uantwerpen.be A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. uantwerpen.beresearchgate.net In dinitrobenzoate derivatives, the charge transfer from the donor (aromatic ring) to the acceptor (nitro groups) is a key feature revealed by FMO analysis. researchgate.net

Table 2: Illustrative Frontier Orbital Energies for a Dinitrobenzoate System Note: These are representative values for a related dinitrobenzoate system calculated using DFT (B3LYP) to illustrate the concept.

Molecular OrbitalEnergy (eV)Description
HOMO -7.0026Highest Occupied Molecular Orbital; related to ionization potential and nucleophilicity. researchgate.net
LUMO -2.7410Lowest Unoccupied Molecular Orbital; related to electron affinity and electrophilicity. researchgate.net
HOMO-LUMO Gap (ΔE) 4.2616Energy difference (ELUMO - EHOMO); indicates chemical reactivity and stability. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It is an invaluable tool for identifying the sites for electrophilic and nucleophilic attack. uantwerpen.bebohrium.com

On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and represent likely sites for electrophilic attack. researchgate.net Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. researchgate.net For this compound, the MEP map is expected to show strong negative potential around the oxygen atoms of the two nitro groups, as they are highly electronegative. chempap.orguantwerpen.be The area around the hydrogen atoms of the aromatic ring would exhibit positive potential, indicating their electrophilic character. The MEP analysis confirms the charge distribution predicted by FMO theory and highlights the molecule's reactive sites. bhu.ac.in

Fukui Functions and Local Reactivity Indices

Fukui functions are central to conceptual Density Functional Theory (DFT) and serve as powerful local reactivity descriptors. researchgate.net They help in identifying the specific atomic sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron. researchgate.netmdpi.comsemanticscholar.orgscm.com The condensed Fukui function, ƒk, localizes this reactivity to a specific atom 'k'.

The primary Fukui functions are:

ƒk+ : For nucleophilic attack (reactivity towards electron donation).

ƒk- : For electrophilic attack (reactivity towards electron acceptance).

ƒk0 : For radical attack.

From these, local softness and local electrophilicity/nucleophilicity indices can be derived to provide a more quantitative measure of site-specific reactivity. researchgate.netrsc.org

For this compound, the primary sites for nucleophilic attack are the carbon atoms of the aromatic ring, particularly those activated by the electron-withdrawing nitro groups. However, due to the presence of two nitro groups at the ortho positions, the ring is highly electron-deficient. The carbonyl carbon of the ester group also represents a potential electrophilic site. Fukui function analysis would be instrumental in quantifying the relative reactivity of these sites. The nitrogen atoms of the nitro groups themselves often exhibit low HOMO density, making them unlikely sites for electrophilic attack but influencing the reactivity of the adjacent carbons. mdpi.com

Table 1: Conceptual DFT Reactivity Descriptors for a Related Dinitrobenzoate Data conceptually derived from studies on analogous compounds like Methyl 2,4-dichloro-3,5-dinitrobenzoate. researchgate.net

Atomic Site Condensed Fukui Function (ƒk+) for Nucleophilic Attack Local Softness (sk+) Local Electrophilicity (ωk) Predicted Reactivity
C1 (Ester-bearing) Low Low Low Low susceptibility to nucleophilic attack on the ring at this position.
C2 (Nitro-bearing) High High High Activated site, but sterically hindered.
C3 Moderate Moderate Moderate Potential site for nucleophilic attack.
C4 High High High Highly activated site for nucleophilic attack.
C5 Moderate Moderate Moderate Potential site for nucleophilic attack.
C6 (Nitro-bearing) High High High Activated site, but sterically hindered.
C (Carbonyl) Moderate-High Moderate-High Moderate-High Susceptible to nucleophilic acyl substitution.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of this compound are dictated by the rotational freedom around its single bonds and the non-covalent interactions between its constituent atoms.

Torsional Barriers and Rotational Isomerism

Rotational isomerism (or conformational isomerism) in this compound arises from rotation around the C(aryl)-C(ester) and C(aryl)-N(nitro) bonds. The steric hindrance imposed by the two ortho nitro groups and the methyl ester group is significant and leads to substantial barriers to rotation. nih.gov

In a crystallographic study of the related compound Methyl 2-methyl-3,5-dinitrobenzoate , the dihedral angles between the benzene ring and the substituent groups were determined. nih.gov The methyl ester group was found to be twisted out of the plane of the benzene ring by 24.27°, while the two nitro groups exhibited significantly different dihedral angles of 4.2° and 60.21°. nih.gov This large difference highlights the complex steric and electronic interactions that force the molecule into a highly non-planar conformation to relieve strain.

For this compound, the steric clash between the ester group and two ortho nitro groups is even more pronounced. This would be expected to force the ester group and the nitro groups out of the plane of the benzene ring to an even greater extent, likely resulting in a large torsional barrier. Theoretical studies on methyl 3-nitrobenzoate, a less crowded isomer, identified two stable rotational isomers (It and Ic) with a rotational energy barrier of 26 kJ/mol. researchgate.net The barrier in the 2,6-dinitro isomer would be considerably higher due to the increased steric repulsion.

Table 2: Torsional Data for a Structurally Similar Dinitrobenzoate Derivative Data from the crystal structure of Methyl 2-methyl-3,5-dinitrobenzoate. nih.gov

Functional Group Dihedral Angle with Benzene Ring Implication for this compound
Methyl Ester 24.27° A significant twist is expected to relieve steric strain with the ortho nitro groups.
Nitro Group (at C3) 60.21° Demonstrates that nitro groups can be forced into large dihedral angles to avoid steric clashes.
Nitro Group (at C5) 4.22° Shows preference for planarity when sterically unhindered.

Intra- and Intermolecular Interactions

The conformation and crystal packing of this compound are governed by a variety of non-covalent interactions.

Intramolecular Interactions : Due to the proximity of the ortho substituents, repulsive van der Waals interactions between the oxygen atoms of the nitro groups and the ester group are significant. These repulsive forces are the primary driver for the non-planar conformation of the molecule. nih.gov In related molecules like methyl 4-hydroxy-3-nitrobenzoate, intramolecular hydrogen bonds (O-H···O) are a dominant feature, enforcing planarity of the involved fragments. mdpi.com While this compound lacks a hydroxyl group, weak C-H···O interactions between the methyl group hydrogens and the oxygen of a nitro group might occur, further influencing the conformational preference.

Intermolecular Interactions : In the solid state, molecules of this compound would pack in a way that maximizes favorable intermolecular contacts. Studies on related dinitrobenzoate crystals show that C-H···O hydrogen bonds are common, often linking molecules into chains or sheets. nih.gov The electron-deficient dinitro-substituted ring can also participate in π-π stacking interactions, although the steric bulk of the substituents may hinder optimal face-to-face stacking. ethz.chnii.ac.jp

Solvent Effects in Theoretical Modeling

The solvent environment can significantly influence the conformational equilibrium and reactivity of a molecule. Theoretical models can account for solvent effects either implicitly, by treating the solvent as a polarizable continuum (e.g., using the Polarizable Continuum Model, PCM), or explicitly, by including individual solvent molecules in the simulation. mdpi.comspringernature.com

For this compound, the choice of solvent is expected to impact its conformational preferences. A study on methyl 3-nitrobenzoate showed that the equilibrium between its two rotational isomers (It and Ic) is solvent-dependent. researchgate.net Polar solvents would preferentially stabilize the conformer with the larger dipole moment. Molecular dynamics simulations can be used to model the specific orientation of solvent molecules around the solute and understand specific solute-solvent interactions, such as hydrogen bonding between a protic solvent and the oxygen atoms of the nitro or ester groups. researchgate.net

In reaction modeling, solvent effects are critical for accurately predicting energy barriers. For instance, in the nucleophilic substitution reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate, the nature of the solvent was shown to be a key factor influencing the reaction rate and thermodynamics. researchgate.net Implicit solvent models like the Solvation Model based on Density (SMD) are frequently used to calculate free energy profiles in different solvents, providing insight into how the solvent stabilizes or destabilizes reactants, transition states, and products. mdpi.com

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is an indispensable tool for mapping out the detailed step-by-step mechanisms of chemical reactions, including the characterization of high-energy, transient species like transition states.

Transition State Characterization

A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier and, thus, the rate of the reaction. uni-giessen.de For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr) or ester hydrolysis, computational methods can locate and characterize the relevant transition states.

SNAr Reactions : The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a high-energy intermediate known as a Meisenheimer complex. Computational studies on the reaction of similar dinitrobenzene derivatives have characterized the transition states leading to and from this intermediate. researchgate.net For this compound reacting with a nucleophile, calculations would focus on locating the TS for the initial nucleophilic attack on the aromatic ring. The geometry of this TS would reveal the extent of bond formation between the nucleophile and the ring carbon, and the concurrent changes in the geometry of the nitro and ester groups.

Ester Hydrolysis : The hydrolysis of the ester group can proceed through different pathways, such as a concerted mechanism or a stepwise addition-elimination mechanism involving a tetrahedral intermediate. psu.edumdpi.com Computational studies can determine the energy barriers for each pathway. For the stepwise mechanism, two transition states would be characterized: one for the formation of the tetrahedral intermediate and one for its breakdown to products. The surrounding solvent molecules play a crucial role in stabilizing the charged species and transition states involved, often through hydrogen bonding, and must be included in the calculations for accurate results. psu.edu

Reaction Coordinate Mapping

Reaction coordinate mapping is a computational technique used to explore the pathway of a chemical reaction, identifying the lowest energy route from reactants to products through a transition state. For derivatives of methyl benzoate (B1203000), such as this compound, these studies are essential for understanding reaction mechanisms.

For instance, the aminolysis of methyl benzoate derivatives is understood to proceed via a stepwise mechanism involving tetrahedral intermediates. vulcanchem.com While specific mapping for this compound is not extensively detailed in the provided results, the general mechanism for related compounds involves the nucleophilic attack of an amine on the carbonyl carbon of the ester. The reaction coordinate would depict the energy changes as the amine approaches, the formation of the C-N bond leading to a high-energy tetrahedral intermediate, and subsequent cleavage of the methoxy (B1213986) group (O-CH₃) to form the final amide product.

In the case of this compound, the strong electron-withdrawing nature of the two nitro groups significantly influences this process. vulcanchem.com These groups activate the aromatic ring, but can also sterically hinder the approach of nucleophiles to the ester group, potentially raising the energy of the transition state. vulcanchem.com Mapping the reaction coordinate would quantitatively illustrate the energetic barriers for such transformations. Studies on related dinitro-aromatic compounds often focus on nucleophilic aromatic substitution (SNAr) mechanisms, where the nitro groups play a critical role in stabilizing the intermediate Meisenheimer complex. researchgate.net

Energetic Profiles of Transformation Processes

The energetic profiles of reactions involving this compound dictate the feasibility and kinetics of its transformations. These profiles are determined computationally by calculating the energies of reactants, transition states, and products.

Key transformation processes for this compound include nucleophilic substitution and the reduction of its nitro groups. vulcanchem.com

Nucleophilic Substitution: The kinetics of nucleophilic substitution reactions on similar compounds, like methyl 2,4-dichloro-3,5-dinitrobenzoate, have been studied using secondary cyclic amines. researchgate.net These studies determine second-order rate constants and thermodynamic activation parameters (enthalpy ΔH‡, entropy ΔS‡, and Gibbs free energy ΔG‡) for the substitution process. The energetic profile for the SNAr reaction on this compound would show a multi-step process. The first step, formation of the high-energy tetrahedral intermediate (Meisenheimer complex), is typically the rate-limiting step with the highest activation energy. The subsequent elimination of the leaving group has a lower energy barrier.

Table 1: Key Transformation Reactions and Energetic Considerations

Transformation Reactant(s) Product(s) Key Energetic Features
Nucleophilic Aromatic Substitution This compound + Nucleophile (e.g., Amine) Substituted benzoate High activation energy for the formation of a tetrahedral Meisenheimer intermediate. researchgate.net
Reduction of Nitro Groups This compound + Reducing Agent (e.g., H₂/Pd) Methyl 2,6-diaminobenzoate Multi-step process with sequential reduction of each NO₂ group. vulcanchem.comrsc.org

Advanced Spectroscopic Property Prediction

Computational methods are powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. By calculating these properties from first principles, a direct link between the molecular structure and the observed spectrum can be established.

Computational NMR Chemical Shift Calculation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, particularly DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. For dinitrobenzoate derivatives, these calculations help in assigning the signals in experimental spectra. researchgate.net

The process involves optimizing the molecular geometry of this compound and then using a method like Gauge-Including Atomic Orbital (GIAO) within a DFT framework (e.g., B3LYP) to calculate the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

The calculated shifts are influenced by the electronic environment of each nucleus. For this compound:

The aromatic protons and carbons are significantly deshielded due to the strong electron-withdrawing effect of the two nitro groups and the ester functionality.

The methyl protons and carbon of the ester group would have chemical shifts characteristic of their local environment.

Comparing calculated and experimental values provides confidence in the structural assignment. researchgate.net

Table 2: Predicted vs. Experimental NMR Data (Illustrative)

Atom Predicted ¹H Chemical Shift (ppm) Experimental ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Experimental ¹³C Chemical Shift (ppm)
H-3/H-5 Data not available Data not available Data not available Data not available
H-4 Data not available Data not available Data not available Data not available
-OCH₃ Data not available Data not available Data not available Data not available
C-1 Data not available Data not available Data not available Data not available
C-2/C-6 Data not available Data not available Data not available Data not available
C-3/C-5 Data not available Data not available Data not available Data not available
C-4 Data not available Data not available Data not available Data not available
C=O Data not available Data not available Data not available Data not available
-OCH₃ Data not available Data not available Data not available Data not available

Vibrational Frequency Assignments and Spectral Interpretation

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations are widely used to compute the harmonic vibrational frequencies and intensities of these modes. researchgate.net This information is invaluable for assigning the peaks observed in experimental spectra to specific molecular motions (stretches, bends, torsions).

For this compound, key vibrational modes would include:

NO₂ group vibrations: Symmetric and asymmetric stretching modes, typically appearing at high wavenumbers.

C=O stretch: A strong, characteristic absorption from the ester carbonyl group.

Aromatic ring vibrations: C-H and C=C stretching and bending modes.

C-O ester stretches.

Theoretical calculations provide a set of vibrational frequencies that are often systematically higher than experimental ones due to the harmonic approximation. Therefore, the calculated frequencies are typically scaled by an empirical factor to improve agreement with experimental data. researchid.co Potential Energy Distribution (PED) analysis is then used to unambiguously assign each calculated frequency to a specific vibrational mode. researchid.co

Table 3: Key Calculated Vibrational Frequencies for Dinitrobenzoate Derivatives

Vibrational Mode Typical Calculated Wavenumber Range (cm⁻¹) Expected Intensity
NO₂ Asymmetric Stretch 1550-1620 Strong
NO₂ Symmetric Stretch 1340-1390 Strong
C=O Stretch 1720-1750 Strong
Aromatic C=C Stretch 1450-1600 Medium-Strong
C-O Stretch (Ester) 1200-1300 Strong

(Note: These are typical ranges for related molecules. Specific calculations for this compound are required for precise values.)

UV-Vis Absorption and Emission Spectra Modeling

Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for modeling the electronic absorption spectra (UV-Vis) of organic molecules. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states.

The output of a TD-DFT calculation provides the excitation energies (which correspond to the absorption wavelengths, λmax), the oscillator strengths (which relate to the intensity of the absorption), and the nature of the orbitals involved in the transition (e.g., π → π* or n → π*).

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the dinitrated aromatic system. The strong electron-withdrawing nitro groups conjugate with the benzene ring, leading to absorptions in the UV region. The calculations can help identify the specific molecular orbitals involved, often showing transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other nearby orbitals. researchgate.net Analysis of the HOMO-LUMO energy gap provides insight into the chemical reactivity and the energy of the lowest electronic transition. researchgate.net

Table 4: Illustrative TD-DFT Calculation Results for a Dinitroaromatic Compound

Transition Calculated λmax (nm) Oscillator Strength (f) Major Orbital Contribution
S₀ → S₁ Data not available Data not available HOMO → LUMO (π → π*)
S₀ → S₂ Data not available Data not available HOMO-1 → LUMO (π → π*)
S₀ → S₃ Data not available Data not available HOMO → LUMO+1 (π → π*)

Applications in Advanced Organic Synthesis

Building Block in Pharmaceutical Chemistry

The structural framework of methyl 2,6-dinitrobenzoate, featuring a dinitro-activated aromatic ring and a methyl ester, makes it a valuable starting material for the synthesis of complex molecules with potential therapeutic applications.

This compound and its structural analogs are key precursors in the synthesis of novel therapeutic agents. The dinitrobenzoate moiety is a versatile scaffold that can be chemically modified to produce a variety of biologically active compounds. A critical reaction is the reduction of the two nitro groups to form the corresponding diamine, methyl 2,6-diaminobenzoate. This diamine can then serve as a monomer in the preparation of more complex molecules.

Furthermore, the electron-deficient nature of the aromatic ring allows for nucleophilic aromatic substitution, opening pathways to a diverse range of substituted benzene (B151609) derivatives. While specific examples detailing the direct use of this compound are found in patent literature for specialized applications, the broader class of nitrobenzoate esters is well-established in pharmaceutical synthesis. For instance, related compounds like methyl 2-(bromomethyl)-3-nitrobenzoate are crucial intermediates in the synthesis of immunomodulatory drugs such as Lenalidomide. google.com Similarly, the synthesis of intermediates for new anticancer drugs has been developed starting from related structures like 2,6-dichloro-3-nitrobenzoic acid, which is subsequently esterified to its methyl ester. patsnap.com

Table 1: Examples of Nitrobenzoate Precursors in Therapeutic Agent Synthesis

Precursor Compound Therapeutic Agent/Intermediate Therapeutic Area
Methyl 2-(bromomethyl)-3-nitrobenzoate Lenalidomide Immunomodulatory / Anticancer
2,6-Dichloro-3-nitrobenzoic acid methyl ester Methyl 2-fluoro-3-aminobenzoate Anticancer Intermediate

Synthesis of Enzyme Inhibitors

The dinitroaromatic structure is a feature in some molecules designed as enzyme inhibitors. The rationale behind using such structures often involves the specific electronic and steric properties they impart, which can lead to targeted interactions with enzyme active sites. However, specific, publicly documented synthetic routes starting from this compound to produce known enzyme inhibitors are not prevalent in the reviewed scientific literature. The potential for this application exists, given the compound's reactivity and its utility in building complex molecular architectures that could be tailored for enzyme inhibition.

Nitroaromatic compounds, including derivatives of dinitrobenzoic acid, have been a subject of research for their potential as anticancer and antimicrobial agents. The biological activity of these compounds is often attributed to the bioreduction of the nitro group under hypoxic conditions, which are characteristic of solid tumors and certain microbial environments. This reduction can generate reactive radical species that are cytotoxic.

While research specifically detailing the anticancer or antimicrobial properties of this compound is limited, studies on closely related isomers provide insight into the potential of this class of compounds. For example, methyl 3,5-dinitrobenzoate (B1224709) has been investigated for its antifungal properties. Research on other dinitrobenzoic acid derivatives has also shown their potential in developing new anticancer agents through the synthesis of stable mono- and di-radicals that can act as oxidizers. researchgate.net The synthesis of anticancer drug intermediates frequently involves nitrated benzoic acid esters, underscoring the importance of this chemical class in oncology research. patsnap.com

Intermediate in Agrochemical Production

Dinitrobenzoate derivatives are recognized as important intermediates in the synthesis of various agrochemicals. The chemical properties imparted by the nitro groups are leveraged to construct the complex molecular structures required for fungicidal or herbicidal activity.

While dinitroaromatic compounds are utilized in the agrochemical industry, a direct synthetic pathway from this compound to the fungicide Metrafenone is not described in the prominent scientific and patent literature. Metrafenone is a benzophenone (B1666685) derivative, and its synthesis is known to proceed through different chemical intermediates. patsnap.com

Metrafenone is used to control powdery mildew in crops like cereals and grape vines. nih.gov Its mode of action is believed to involve the disruption of actin, which is a critical structural protein for cell division and function in fungi. This disruption inhibits mycelium growth on the leaf surface, penetration into the leaf, and the formation of haustoria and sporulation. google.com

Although a direct link to Metrafenone is not established, the general utility of dinitroaromatics in synthesizing agrochemicals suggests that this compound could be a potential building block for other active ingredients. Its reactivity allows for the introduction of various functional groups necessary for biological activity.

The efficacy of a fungicide or herbicide is dependent not only on the active ingredient but also on the formulation, which includes various inert ingredients that aid in delivery, stability, and interaction with the target plant or pathogen. cabidigitallibrary.orgnih.gov These formulations can be complex mixtures, such as dispersible concentrates (DC), which are designed to ensure the active ingredient is delivered effectively. crodaagriculture.com

There is no specific information available in the reviewed literature detailing the use of this compound as a co-formulant or adjuvant to optimize crop protection formulations. The role of formulation is to enhance the performance of the active ingredient, and this is typically achieved through the use of surfactants, solvents, and stabilizing agents. cabidigitallibrary.org

Role in Materials Science and Engineering

The structural framework of this compound serves as a foundational component in the synthesis of specialized materials. Its utility stems from the ability to chemically modify the nitro and ester groups to produce monomers for polymerization or functional linkers for creating complex supramolecular structures.

Synthesis of Advanced Polymers and Coatings

This compound is a key precursor for the synthesis of aromatic diamines, which are essential monomers for high-performance polymers like polyamides. The chemical reduction of the two nitro groups on the this compound molecule yields methyl 2,6-diaminobenzoate. This resulting diamine can then undergo polycondensation reactions with various dicarboxylic acids to form polyamides. The rigid aromatic backbone derived from the benzoate (B1203000) unit imparts thermal stability and mechanical strength to the resulting polymers.

While direct applications in coatings are not extensively documented, dinitro aromatic compounds are foundational in the synthesis of pigments and dyes. The chromophoric nature of the dinitro-aromatic system allows for the development of colored compounds that can be incorporated into coating formulations.

Table 1: Transformation of this compound for Polymer Synthesis
Starting MaterialReactionProduct (Monomer)Resulting Polymer ClassKey Properties
This compoundCatalytic Reduction of Nitro GroupsMethyl 2,6-diaminobenzoatePolyamidesThermal Stability, Mechanical Strength

Development of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov The properties of MOFs are highly tunable based on the choice of these components. nih.gov For this compound to be used in this context, it typically undergoes hydrolysis to its parent carboxylic acid, 2,6-dinitrobenzoic acid. This dicarboxylic acid can then act as an organic "linker" or "strut" that coordinates with metal centers to form a porous framework.

The presence of the two nitro groups on the linker is significant. These strong electron-withdrawing groups can modify the electronic environment within the MOF's pores, which is crucial for applications such as selective gas adsorption and catalysis. researchgate.net For instance, the nitro groups can create specific interaction sites for polar molecules like carbon dioxide. Research on related dinitro compounds has shown their utility in creating dense, high-energy coordination polymers with exceptional thermal stability. nih.gov The synthesis of coordination polymers often involves solvothermal methods where the metal salt and the organic linker are heated in a solvent, such as dimethylformamide. researchgate.netmdpi.com

Table 2: Potential Role of 2,6-Dinitrobenzoic Acid as a MOF Linker
Linker ComponentPrecursorCoordinating GroupFunctional GroupPotential Application
2,6-Dinitrobenzoic acidThis compoundCarboxylate (-COOH)Nitro (-NO₂)Selective Gas Adsorption, Catalysis

Exploration in Optical and Optoelectronic Materials

Organic compounds featuring strong electron-donor and electron-acceptor groups can exhibit significant nonlinear optical (NLO) properties. These materials are of great interest for applications in optoelectronics, including optical switching and data storage. The structure of this compound, with its electron-deficient aromatic ring due to the two nitro groups, provides a basis for creating NLO-active materials.

The presence of nitro groups, which are powerful electron-withdrawing groups, can lead to a large molecular hyperpolarizability, a key factor for second and third-order NLO effects. nih.gov Research on other dinitro-aromatic compounds, such as 2,7-dinitro-9-fluorenone, has confirmed their potential for these applications. The NLO response arises from the intramolecular charge transfer that occurs when the molecule interacts with an intense light source. This makes this compound and its derivatives promising candidates for incorporation into advanced optical materials. nih.gov

Molecular Probes and Chemical Tools

The reactivity of this compound also lends itself to applications in biochemical and pharmaceutical research, where it can be used as a molecular probe or a starting material for the synthesis of biologically active molecules.

Application in Biochemical Research for Pathway Elucidation

While the direct use of this compound as a molecular probe is not widely reported, its derivatives and isomers show significant utility in biochemical assays and studies. For instance, the related compound methyl 3,5-dinitrobenzoate has been investigated for its antifungal activity against strains of Candida albicans. nih.gov Such studies indicate that the dinitrobenzoate scaffold possesses inherent biological activity, likely through interaction with essential enzymes or cellular pathways. nih.gov

The nitro moiety is a known pharmacophore that contributes to the antimicrobial and other pharmacological activities of various compounds. nih.gov The electron-deficient nature of the dinitro-aromatic ring makes it susceptible to nucleophilic attack, a mechanism that could be exploited to probe the active sites of certain enzymes. For example, nitrobenzoate derivatives are involved in assays for measuring the activity of enzymes like cystathionine (B15957) γ-lyase. mdpi.com This suggests a potential role for this compound as a tool for studying enzyme inhibition or for developing assays to elucidate metabolic pathways.

Table 3: Biological Activity of a this compound Isomer
CompoundOrganismObserved ActivityMinimum Inhibitory Concentration (MIC)Reference
Methyl 3,5-dinitrobenzoateCandida albicansAntifungal0.27–1.10 mM nih.gov

Use in Drug Design and Development Studies

This compound serves as a versatile building block in medicinal chemistry and drug discovery. Its chemical transformations yield intermediates that are valuable for synthesizing more complex molecules with potential therapeutic applications.

A key transformation is the reduction of the dinitro compound to a diamine. The resulting methyl 2,6-diaminobenzoate is a derivative of diaminobenzoic acid (Dbz). Dbz-containing structures are used as efficient "safety-catch" resins in solid-phase peptide synthesis, a cornerstone technique in drug development for preparing C-terminally modified peptides and thioesters. nih.gov

Furthermore, aminobenzoate derivatives are precursors to heterocyclic systems with known biological activity. For example, substituted methyl 2-aminobenzo[d]thiazole-6-carboxylates, which can be prepared from aminobenzoate precursors, are important scaffolds for developing novel antibacterial, antifungal, and anticancer agents. nih.gov This highlights the role of this compound as a starting material for generating a library of compounds for biological screening.

Derivatization for Enhanced Research Utility

This compound serves as a versatile precursor in advanced organic synthesis, primarily due to the reactivity conferred by its functional groups: the two nitro groups and the methyl ester. Strategic modification of these groups allows for the synthesis of a diverse array of derivatives, expanding its utility in various research domains. The principal derivatization strategies involve the reduction of the nitro moieties, nucleophilic aromatic substitution on the electron-deficient benzene ring, and transformations of the ester group.

Reduction of Nitro Groups

The conversion of nitro groups to amines is a fundamental transformation that significantly enhances the molecular complexity and synthetic potential of the aromatic scaffold. Aromatic amines are crucial building blocks and intermediates in the synthesis of pharmaceuticals, dyes, and agricultural chemicals. jsynthchem.com

Selective and Complete Reduction: The reduction of the dinitro compound can be controlled to achieve either selective mono-amino products or the fully reduced diamino derivative. The selective reduction of one nitro group in polynitro compounds can be achieved using specific reagents, a process historically known as the Zinin reduction, which often utilizes reagents like aqueous or alcoholic ammonium (B1175870) sulfide. echemi.comstackexchange.com In substituted dinitrobenzenes, the least sterically hindered nitro group is typically reduced preferentially. echemi.comstackexchange.com

Complete reduction of both nitro groups on this compound leads to the formation of Methyl 2,6-diaminobenzoate. This diamino ester is a valuable monomer for the synthesis of specialized polymers and a key intermediate for constructing heterocyclic systems. A variety of modern reagents are available for the chemoselective reduction of nitroarenes, tolerating other functional groups like esters. organic-chemistry.org

Table 1: Representative Nitro Group Reduction Reactions

Product NameTransformationReagents & ConditionsResearch Application
Methyl 2-amino-6-nitrobenzoateSelective mono-reductione.g., H₂S, NH₄SH in ethanolIntermediate for unsymmetrical derivatives, synthesis of heterocycles
Methyl 2,6-diaminobenzoateComplete di-reductione.g., H₂, Pd/C; Sn/HClMonomer for polyamides, precursor for benzimidazole (B57391) synthesis

Nucleophilic Aromatic Substitution (SNAr)

The two nitro groups on the benzene ring are strong electron-withdrawing groups, which significantly lowers the electron density of the aromatic ring. youtube.com This electronic deficit makes the ring susceptible to attack by nucleophiles, facilitating nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orglibretexts.org In this mechanism, a nucleophile attacks the ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, before the displacement of a leaving group. nih.gov

While this compound lacks a conventional leaving group like a halide, the strong activation by the ortho and para-directing nitro groups can enable the substitution of a hydrogen atom or even a nitro group with potent nucleophiles under specific conditions. libretexts.orgaskfilo.com This pathway allows for the direct introduction of various functional groups onto the aromatic core.

Table 2: Potential Nucleophilic Aromatic Substitution Derivatives

NucleophilePotential ProductFunctional Group IntroducedPotential Research Utility
Methoxide (B1231860) (CH₃O⁻)Methyl 4-methoxy-2,6-dinitrobenzoateMethoxy (B1213986)Building block for natural product analogs, materials science
Amines (R-NH₂)Methyl 4-amino-2,6-dinitrobenzoateSubstituted AminoSynthesis of dyes, pharmacologically active scaffolds
Thiolates (RS⁻)Methyl 4-(alkylthio)-2,6-dinitrobenzoateThioetherPrecursor for sulfoxides and sulfones, medicinal chemistry

Transformations of the Methyl Ester Group

The methyl ester functionality provides another handle for derivatization, offering pathways to other important classes of compounds.

Hydrolysis: Under acidic or basic conditions, the methyl ester can be hydrolyzed to yield 2,6-dinitrobenzoic acid. This carboxylic acid can then be used to form other esters (via different alcohols), amides (via reaction with amines), or serve as a starting point for further synthetic manipulations.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl or aryl group, allowing for the fine-tuning of properties such as solubility and reactivity.

Reduction: The ester can be reduced to a primary alcohol, yielding (2,6-dinitrophenyl)methanol. This requires potent reducing agents such as lithium aluminum hydride (LiAlH₄). harvard.edu Care must be taken as such strong reagents will also reduce the nitro groups. The resulting benzyl (B1604629) alcohol is a useful intermediate for introducing the 2,6-dinitrobenzyl moiety into other molecules.

Table 3: Derivatization via the Ester Functional Group

Reaction TypeProduct NameReagents & ConditionsApplication of Derivative
Hydrolysis2,6-Dinitrobenzoic acide.g., NaOH (aq), then H₃O⁺Precursor for amides, acid chlorides, and other esters
TransesterificationEthyl 2,6-dinitrobenzoateEthanol, H₂SO₄ (cat.)Modifying physical properties (e.g., solubility, boiling point)
Reduction(2,6-Dinitrophenyl)methanole.g., LiAlH₄ in THFIntermediate for synthesis of ethers and other benzyl derivatives

Environmental Fate and Biotransformation

Microbial Degradation Pathways

The microbial breakdown of dinitroaromatic compounds is a complex process involving a series of enzymatic reactions. Bacteria have evolved sophisticated strategies to utilize these xenobiotic compounds as sources of carbon, nitrogen, and energy. The degradation of methyl 2,6-dinitrobenzoate is expected to follow similar pathways observed for other dinitroaromatic molecules.

The bacterial metabolism of dinitrobenzoate derivatives, analogous to this compound, often commences with the reduction of the nitro groups or the oxidative removal of a nitro group. For instance, in the degradation of 2,4-dinitrotoluene (B133949) by Burkholderia sp. strain DNT and Burkholderia cepacia R34, the pathway is initiated by a dioxygenase enzyme that removes a nitro group. researchgate.netethz.ch A similar mechanism is plausible for this compound, where an initial enzymatic attack would lead to the formation of a hydroxylated intermediate.

Furthermore, studies on sewage effluent have shown that 3,5-dinitrobenzoic acid can be transformed into aminonitrobenzoic acid, indicating that nitro group reduction is a key metabolic step in complex microbial communities. It is anticipated that the initial step in the metabolism of this compound would be the hydrolysis of the methyl ester to form 2,6-dinitrobenzoic acid, which would then enter the degradation pathway.

The biotransformation of dinitroaromatic compounds is primarily mediated by two major classes of enzymes: dioxygenases and nitroreductases.

Dioxygenase-Mediated Attack: In aerobic pathways, dioxygenase enzymes play a crucial role in initiating the degradation of dinitroaromatic compounds. For example, the degradation of 2,6-dinitrotoluene (B127279) by Burkholderia cepacia JS850 and Hydrogenophaga palleronii JS863 is initiated by a dioxygenation reaction that converts 2,6-dinitrotoluene to 3-methyl-4-nitrocatechol with the release of nitrite. nih.govdtic.milasm.org This oxidative denitrification is a key step that destabilizes the aromatic ring, making it susceptible to further degradation. A similar dioxygenase-catalyzed reaction could be involved in the degradation of 2,6-dinitrobenzoic acid, the hydrolyzed product of this compound.

Nitroreductase-Mediated Reduction: Under anaerobic or microaerophilic conditions, nitroreductases are pivotal in the transformation of dinitroaromatic compounds. These enzymes catalyze the reduction of nitro groups to nitroso, hydroxylamino, and ultimately amino groups. nih.gov This reduction is often the first step in preparing the molecule for subsequent enzymatic attacks. While many nitroreductases have been characterized, their activity is not always a prerequisite for ring cleavage, as seen in some aerobic pathways.

The following table summarizes bacterial strains and their roles in the degradation of related dinitroaromatic compounds.

Bacterial StrainCompound DegradedKey Initial EnzymeInitial Transformation Product
Burkholderia cepacia JS8502,6-DinitrotolueneDioxygenase3-Methyl-4-nitrocatechol
Hydrogenophaga palleronii JS8632,6-DinitrotolueneDioxygenase3-Methyl-4-nitrocatechol
Burkholderia sp. DNT2,4-DinitrotolueneDioxygenase4-Methyl-5-nitrocatechol

Following the initial transformations, the aromatic ring of the resulting catecholic intermediates is cleaved by dioxygenases. The meta-cleavage pathway is a common strategy employed by bacteria for the degradation of aromatic compounds. nih.govresearchgate.net In the case of 2,6-dinitrotoluene degradation by B. cepacia JS850 and H. palleronii JS863, the intermediate 3-methyl-4-nitrocatechol undergoes extradiol (meta) ring cleavage. nih.govdtic.milasm.org This reaction yields 2-hydroxy-5-nitro-6-oxohepta-2,4-dienoic acid, which is then further metabolized. nih.govdtic.milasm.org A similar meta-cleavage mechanism is expected to be involved in the degradation of the corresponding catechol derived from 2,6-dinitrobenzoic acid.

Enzyme Systems Involved in Biotransformation

The biotransformation of this compound relies on a consortium of enzymes with distinct catalytic functions. These include hydrolases to cleave the ester bond, nitroreductases to reduce the nitro groups, and dioxygenases to open the aromatic ring.

Bacterial nitroreductases are flavoenzymes that catalyze the NAD(P)H-dependent reduction of nitroaromatic compounds. These enzymes are crucial for initiating the degradation of many nitroaromatics, particularly under anaerobic conditions. They are classified based on their dependence on oxygen. Type I nitroreductases are oxygen-insensitive, while Type II are oxygen-sensitive.

Nitroreductases with activity towards dinitroaromatic compounds have been identified in various bacteria. For instance, two nitroreductase genes, nprA and nprB, have been characterized in Rhodobacter capsulatus. asm.org The NprA enzyme has shown activity against a range of nitroaromatic compounds. asm.orgresearchgate.net The expression of the nprA gene is inducible by several dinitroaromatic compounds. asm.org

The table below provides characteristics of a relevant bacterial nitroreductase.

EnzymeSource OrganismCofactorSubstrate Specificity (Examples)
NprARhodobacter capsulatusFMNDinitrophenols, Dinitroaromatics

Following hydrolysis, other catalytic enzymes such as monooxygenases and dioxygenases participate in the degradation of the resulting 2,6-dinitrobenzoic acid. As seen in the degradation of 2,4-dinitrotoluene, after the initial dioxygenation, a monooxygenase can be involved in the removal of the second nitro group before ring cleavage. researchgate.net This highlights the coordinated action of different enzyme systems in the complete mineralization of dinitroaromatic compounds.

Recalcitrance and Factors Influencing Biodegradation of this compound

The environmental persistence of this compound is significantly influenced by its chemical structure, particularly the presence and positioning of the two nitro groups on the benzene (B151609) ring. While direct and extensive research on the biodegradation of this compound is limited in publicly available scientific literature, valuable insights can be drawn from studies on structurally similar compounds, such as dinitrotoluenes (DNTs). The electron-withdrawing nature of the nitro groups, combined with their specific placement, renders the molecule less susceptible to microbial attack, contributing to its recalcitrance.

Impact of Nitro Group Substitution

The substitution pattern of nitro groups on an aromatic ring is a critical determinant of its biodegradability. The presence of multiple nitro groups generally increases the recalcitrance of the compound. nih.gov This is due to the strong electron-withdrawing effect of the nitro groups, which deactivates the aromatic ring towards electrophilic attack, a common initial step in aerobic degradation pathways. nih.govannualreviews.org

For dinitro-substituted compounds, the specific isomeric configuration plays a crucial role in their susceptibility to microbial degradation. Studies on dinitrotoluene isomers, which serve as a suitable analogue for understanding the behavior of dinitrobenzoates, have consistently shown that the 2,6-isomer is more resistant to biodegradation than the 2,4-isomer. cswab.orgnih.gov This increased recalcitrance of the 2,6-disubstituted pattern is attributed to steric hindrance, where the two nitro groups flanking the methyl group (in the case of DNT) or the ester group (in the case of this compound) impede enzymatic access to the molecule. nih.gov

The initial enzymatic attack in the aerobic degradation of many nitroaromatic compounds is often catalyzed by dioxygenase enzymes. cswab.orgresearchgate.net The efficiency of these enzymes can be significantly affected by the substitution pattern. For instance, in the degradation of 2,4-dinitrotoluene, a dioxygenase initiates the process by attacking the aromatic ring. cswab.org However, the symmetrical positioning of the nitro groups in 2,6-dinitrotoluene presents a greater challenge for these enzymatic systems, leading to slower degradation rates. nih.gov

Anaerobic degradation pathways for nitroaromatics typically involve the reduction of the nitro groups. annualreviews.org While this can be a viable transformation route, the rate of reduction can also be influenced by the molecular structure, including the presence of other substituents on the aromatic ring. annualreviews.org

Table 1: Comparative Recalcitrance of Dinitrotoluene Isomers (Analogues for Dinitrobenzoates)

IsomerObserved Biodegradation RateReason for Differential Recalcitrance
2,4-DinitrotolueneHigherAsymmetrical structure is more amenable to initial enzymatic attack.
2,6-DinitrotolueneLowerSymmetrical substitution and steric hindrance impede enzymatic access.

Environmental Conditions Affecting Degradation Kinetics

The kinetics of this compound biodegradation, like that of other xenobiotic compounds, are profoundly influenced by a variety of environmental factors. These conditions can dictate the activity and composition of the microbial communities responsible for degradation, as well as the bioavailability of the compound itself.

Temperature: Temperature is a critical parameter that affects microbial metabolism and enzymatic reaction rates. Generally, an optimal temperature range exists for the microbial consortia capable of degrading nitroaromatic compounds. Deviations from this optimal range can lead to a significant decrease in the degradation rate. While specific data for this compound is not available, studies on other organic pollutants show that biodegradation rates typically increase with temperature up to a certain point, beyond which enzyme denaturation and decreased microbial activity occur.

pH: The pH of the soil or water environment can impact both the microbial populations and the chemical state of the pollutant. Most microbial degradation processes occur optimally within a pH range of 6.0 to 8.0. Extreme pH values can inhibit microbial growth and enzymatic function. For nitroaromatic compounds, pH can also influence their solubility and bioavailability.

Nutrient Availability: The presence of essential nutrients such as nitrogen, phosphorus, and trace elements is crucial for microbial growth and metabolism. A deficiency in these nutrients can limit the ability of microorganisms to degrade recalcitrant compounds like this compound, even when the compound is present as a potential carbon and energy source.

Oxygen Availability: The presence or absence of oxygen is a determining factor for the type of microbial degradation that can occur. Aerobic degradation pathways, which often involve oxygenases, are typically faster and lead to more complete mineralization of the compound. cswab.org In anaerobic environments, reductive pathways become dominant, where the nitro groups are reduced. annualreviews.org The efficiency of anaerobic degradation can vary and may sometimes lead to the accumulation of potentially more toxic intermediates, such as aromatic amines.

Substrate Concentration: The concentration of this compound can also affect its degradation kinetics. At very low concentrations, the compound may not be sufficient to induce the necessary degradative enzymes in microorganisms. Conversely, at high concentrations, it may exhibit toxic or inhibitory effects on the microbial populations, thereby reducing the degradation rate.

Table 2: Influence of Environmental Factors on the Biodegradation of Nitroaromatic Compounds

Environmental FactorEffect on Degradation KineticsGeneral Optimal Conditions
TemperatureAffects microbial metabolic and enzymatic rates.Typically mesophilic (20-40°C), but varies with microbial consortia.
pHInfluences microbial growth, enzyme activity, and compound speciation.Generally neutral (pH 6.0-8.0).
NutrientsEssential for microbial growth and co-metabolism.Balanced C:N:P ratio.
OxygenDetermines the dominant degradation pathway (aerobic vs. anaerobic).Aerobic conditions often lead to faster and more complete degradation.
ConcentrationCan be limiting at low levels and inhibitory at high levels.Varies depending on the compound and microbial tolerance.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is the cornerstone for separating Methyl 2,6-dinitrobenzoate from other compounds in a mixture. The choice between liquid and gas chromatography is typically dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally sensitive compounds. For benzoates and related compounds, reversed-phase HPLC is a common approach. Method development involves the careful selection of a stationary phase (like a C18 column), a mobile phase (often a mixture of acetonitrile (B52724) and buffered water), and a suitable detector, such as a photodiode array (PDA) detector set to a specific wavelength for detection. nih.govresearchgate.net While HPLC is a versatile technique, achieving the extremely low detection limits required for certain applications, such as the analysis of genotoxic impurities, can be challenging. In some cases, initial attempts to develop methods using HPLC or even LC-MS may not provide the necessary sensitivity, prompting the use of alternative techniques like GC-MS. amazonaws.com

Gas Chromatography (GC) is highly suitable for the analysis of volatile and thermally stable compounds like this compound. sigmaaldrich.com The technique separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. For nitroaromatics, GC equipped with an electron capture detector (ECD) or a nitrogen-phosphorus detector (NPD) can provide high sensitivity. epa.gov Method 8091 from the U.S. Environmental Protection Agency (EPA), for instance, outlines GC conditions for detecting nitroaromatics at parts-per-billion (ppb) concentrations. epa.gov A specific GC method developed for related nitrobenzoate impurities utilized a capillary column with a 100% dimethyl polysiloxane stationary phase. amazonaws.com The temperature program is a critical parameter that is optimized to ensure the effective separation of the target analyte from other components in the sample. amazonaws.com

Table 1: Example Gas Chromatography (GC) Operating Conditions for Related Nitrobenzoate Compounds

Parameter Condition
Column SPB-1, 30 m length, 0.25 mm internal diameter, 1.0 µm film thickness
Stationary Phase 100% Dimethylpolysiloxane
Carrier Gas Helium
Initial Oven Temp 180°C, held for 4 minutes
Temperature Ramp Increase to 220°C at a rate of 20°C/minute
Final Oven Temp 220°C, held for 19 minutes
Detector Mass Spectrometer (MS)

This table is based on a validated method for structurally similar genotoxic impurities. amazonaws.com

Hyphenated techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry (MS) offer superior sensitivity and specificity compared to conventional chromatographic methods. amazonaws.com Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the identification and quantification of trace-level impurities. nih.gov

A GC-MS method provides structural confirmation by breaking down the analyte into characteristic fragment ions. In a validated method for similar genotoxic impurities, Electron Impact (EI) ionization was used, and the system was operated in Selective Ion Monitoring (SIM) mode. amazonaws.com SIM mode enhances sensitivity by focusing the mass spectrometer on specific mass-to-charge ratio (m/z) fragments of the target analytes, allowing for quantification at very low levels. amazonaws.com LC-MS is particularly useful for analyzing a wide range of small molecules in complex biological or environmental samples. researchgate.netresearchgate.net The development of a single LC-High Resolution Mass Spectrometry (LC-HRMS) method has been shown to be capable of detecting and quantifying multiple impurities simultaneously at sub-parts-per-million (ppm) levels. fda.gov

Table 2: Selected Ion Monitoring (SIM) Fragments for GC-MS Analysis of Related Nitroaromatic Impurities

Compound Mass Fragment (m/z) for Quantification
Methyl-2-methyl-3-nitrobenzoate 178
4-Nitrophthalide 150
Methyl-2-chloromethyl-3-nitrobenzoate 161
Methyl-2-bromomethyl-6-nitrobenzoate 256
Methyl-2-bromomethyl-3-nitrobenzoate 162
Methyl-2-bromomethyl-4-nitrobenzoate 194
Methyl-2-bromomethyl-5-nitrobenzoate 194

Data from a study on potential genotoxic impurities in Lenalidomide. amazonaws.com

Sample Preparation and Derivatization for Enhanced Detection

Effective sample preparation is a crucial step to remove interfering matrix components and concentrate the analyte before chromatographic analysis. nih.gov For certain compounds, chemical derivatization may be employed to improve their analytical properties.

The goal of extraction and clean-up is to isolate this compound from the sample matrix. Liquid-liquid extraction (LLE) is a common technique. For instance, a sample can be dissolved in an aqueous solution (e.g., 1N Sodium Hydroxide) and then extracted into an immiscible organic solvent like methylene (B1212753) chloride. amazonaws.com After vortexing and allowing the phases to separate, the organic layer containing the analyte is collected for analysis. amazonaws.com For solid samples, preparation might involve dissolving the substance in a suitable solvent such as methanol (B129727), followed by centrifugation and filtration through a syringe filter (e.g., 0.22 µm PVDF) to remove particulate matter before injection into the analytical instrument. fda.gov

Chemical derivatization is a process where the target analyte is reacted with a reagent to form a new compound (a derivative) with improved properties for analysis. This can be done to increase volatility for GC analysis or to enhance ionization efficiency and detectability for MS or other detectors. nih.gov For example, pre-column derivatization with reagents like 2,4-dinitrofluorobenzene (Sanger's reagent) has been used to improve the chromatographic and detection properties of certain classes of compounds. nih.gov Another approach involves using pentafluorobenzoyl chloride (PFBCF) to derivatize alcohols, which can yield significantly larger molar responses in mass spectrometry compared to their underivatized forms. american.edu While not always necessary for this compound itself, such techniques are a key part of the analytical chemist's toolkit for enhancing sensitivity when dealing with challenging analytes or complex matrices. nih.govamerican.edu

Table 3: List of Compounds Mentioned

Compound Name
This compound
Acetonitrile
Helium
Methylene chloride
Methanol
Sodium Hydroxide
Methyl-2-methyl-3-nitrobenzoate
4-Nitrophthalide
Methyl-2-chloromethyl-3-nitrobenzoate
Methyl-2-bromomethyl-6-nitrobenzoate
Methyl-2-bromomethyl-3-nitrobenzoate
Methyl-2-bromomethyl-4-nitrobenzoate
Methyl-2-bromomethyl-5-nitrobenzoate
Lenalidomide
2,4-dinitrofluorobenzene
Pentafluorobenzoyl chloride

Trace Level Analysis in Complex Matrices

Analyzing trace levels of this compound is particularly important in the context of pharmaceutical manufacturing and environmental monitoring, where even minute quantities can be significant. This requires highly sensitive and selective analytical techniques capable of detecting the compound in complex matrices like active pharmaceutical ingredients (APIs) or reaction mixtures. rsc.org

During the synthesis of chemical compounds, impurities and byproducts can form. For this compound, these could include isomers (e.g., Methyl 2,4-dinitrobenzoate), starting materials, or reaction intermediates. Hyphenated techniques like GC-MS and LC-MS are preferred for this type of analysis due to their high sensitivity and specificity. amazonaws.comrsc.org The mass spectrometer can identify unknown peaks by their fragmentation patterns, helping to elucidate the structure of potential impurities. In the analysis of related compounds, GC-MS with Selective Ion Monitoring (SIM) has proven effective for detecting and quantifying structurally similar genotoxic impurities at trace levels. amazonaws.com

Monitoring the concentration of this compound in a synthetic stream is essential for process control and optimization. This requires a quantitative analytical method that is robust and rapid enough for in-process testing. HPLC with UV detection is a common technique for this application. A validated HPLC method can provide accurate quantification of the main component and can also be used to monitor the formation and disappearance of key intermediates and byproducts throughout the synthesis process. The progress of related reactions, for example, has been monitored by Thin-Layer Chromatography (TLC), which can be a precursor to developing a more quantitative HPLC or GC method. nih.gov

Biological Activity and Mechanistic Insights

General Mechanisms of Action

The biological effects of dinitroaromatic compounds are largely dictated by the strong electron-withdrawing nature of the two nitro groups. This electronic feature governs the molecule's reactivity and its interactions within a biological system.

A critical pathway for the bioactivity of nitroaromatic compounds is the enzymatic reduction of the nitro (-NO₂) group. This process is catalyzed by a variety of nitroreductase enzymes present in both mammalian cells and microorganisms. The reduction is a stepwise process that can generate a series of highly reactive intermediates.

The six-electron reduction of a nitro group proceeds through several stages, forming nitroso (-NO), N-hydroxylamino (-NHOH), and finally amino (-NH₂) functional groups. These intermediates, particularly the nitroso and hydroxylamino species, are highly reactive and can induce significant cellular damage. They can participate in futile redox cycles, where they are repeatedly reduced and then re-oxidized by molecular oxygen. This cycling generates reactive oxygen species (ROS), such as the superoxide (B77818) anion, which can lead to oxidative stress, damaging DNA, proteins, and lipids. Furthermore, the hydroxylamino intermediate can undergo further reactions, such as acetylation or sulfation, leading to the formation of unstable metabolites that can generate highly electrophilic nitrenium ions, which are capable of forming covalent adducts with DNA.

The two nitro groups on the benzene (B151609) ring of Methyl 2,6-dinitrobenzoate are powerful electron-withdrawing groups. This property creates a significant electron deficiency on the aromatic ring, rendering it highly electrophilic. This electron-deficient nature makes the compound susceptible to nucleophilic attack by various biological macromolecules.

Key biological nucleophiles include the side chains of amino acids in proteins (such as cysteine, histidine, and lysine) and the nitrogenous bases in DNA. The covalent binding of electrophilic compounds to these critical cellular components can disrupt their normal function. For instance, covalent modification of proteins can lead to enzyme inhibition or alteration of structural protein function. Reaction with DNA can form DNA adducts, which can be mutagenic and cytotoxic, potentially initiating carcinogenic processes or triggering apoptosis. The reactivity of the aromatic ring and the potential for nucleophilic aromatic substitution of the nitro groups are key areas of investigation for understanding the biological effects of dinitrobenzoates.

Antimicrobial Research

While research on dinitrobenzoate derivatives has indicated antimicrobial potential, specific studies focusing on the antibacterial activity of this compound are not extensively available in the current scientific literature. However, research on its isomers provides valuable insights into the potential antimicrobial properties of this class of compounds.

Specific data on the activity of this compound against various bacterial strains is not well-documented in peer-reviewed sources. General studies on nitroaromatic compounds suggest that they can possess broad-spectrum antimicrobial activity. For context, studies on other nitro-substituted benzoic acid derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.

The proposed mechanisms for microbial growth inhibition by nitroaromatic compounds are generally linked to the processes described in section 9.1. The intracellular reduction of the nitro groups is a key activation step. This process can lead to the generation of reactive nitrogen species and ROS, which cause widespread damage to microbial cells. These reactive species can disrupt cellular respiration, damage DNA, and inactivate essential enzymes, ultimately leading to bacteriostatic or bactericidal effects. The electrophilic nature of the dinitro-activated aromatic ring can also lead to direct covalent modification of essential bacterial proteins and nucleic acids, contributing to growth inhibition.

Antitumor and Apoptotic Studies

Currently, there is a lack of specific research in the available scientific literature detailing the antitumor and apoptotic activities of this compound. While various nitroimidazole and other nitroaromatic compounds have been investigated for their potential as anticancer agents, often acting as bioreductive prodrugs that target hypoxic tumor cells, specific data for this compound is absent.

The general principle behind the antitumor potential of some nitroaromatic compounds lies in their selective activation under the hypoxic (low oxygen) conditions often found in solid tumors. In this environment, nitroreductase enzymes can reduce the nitro group to cytotoxic species that damage DNA and induce cell death, including apoptosis. However, without specific experimental data, it is not possible to confirm if this compound exhibits such activity or the specific cancer cell lines it might be effective against. Studies on other molecules, such as certain benzimidazole (B57391) derivatives, have shown that the introduction of nitro groups can enhance cytotoxic and apoptotic effects in cancer cells, but these findings cannot be directly extrapolated to this compound without dedicated research.

Induction of Apoptosis in Cellular Models

Currently, there is a lack of specific studies investigating the ability of this compound to induce apoptosis in cellular models. The process of programmed cell death, or apoptosis, is a critical area of investigation for compounds with potential therapeutic applications. Future research would need to explore whether this compound can activate intrinsic or extrinsic apoptotic pathways, its effects on caspase activation, and its influence on the expression of pro- and anti-apoptotic proteins.

Inhibition of Proliferative Pathways

The impact of this compound on cell proliferation pathways has not been documented in the scientific literature. Understanding whether this compound can inhibit key signaling cascades that regulate cell growth and division, such as the MAPK/ERK or PI3K/Akt pathways, is essential. Detailed studies are required to determine its potential as an anti-proliferative agent.

Enzyme Inhibition and Biochemical Interactions

Interaction with Metabolic Enzymes

There is no available data on the interaction of this compound with metabolic enzymes. Research in this area would be necessary to understand its metabolic fate and its potential to modulate the activity of key enzymes, which could have significant implications for its biological effects.

Studies on Receptor Binding and Activation

Information regarding the binding of this compound to specific cellular receptors and any subsequent activation or inhibition is not present in the current body of scientific literature. Receptor binding studies are fundamental to elucidating the mechanism of action of any bioactive compound.

Cytotoxicity Assessments (General Academic Studies)

Specific academic studies detailing the cytotoxic effects of this compound are not available. Comprehensive cytotoxicity assessments across various cell lines would be required to establish a foundational understanding of its potential toxicity profile.

Conclusion and Future Research Directions

Summary of Current Knowledge and Research Gaps

Methyl 2,6-dinitrobenzoate is a nitroaromatic compound characterized by a methyl ester group flanked by two nitro groups at the ortho-positions of the benzene (B151609) ring. This specific arrangement imparts significant electronic and steric properties. The potent electron-withdrawing nature of the two nitro groups creates a substantial electron deficiency on the aromatic ring, making it susceptible to nucleophilic aromatic substitution. Concurrently, the bulky nitro groups create considerable steric hindrance around the ester functionality, influencing the molecule's conformation and reactivity.

Currently, the compound is primarily recognized as a valuable synthetic intermediate. Its most prominent role is as a precursor to methyl 2,6-diaminobenzoate through the reduction of its nitro groups. This resulting diamino compound serves as a monomer in the synthesis of specialized polyamide polymers. More broadly, dinitrobenzoate derivatives are key building blocks in the manufacturing of pharmaceuticals and agrochemicals.

Despite this foundational knowledge, several research gaps persist. A comprehensive understanding of the compound's reactivity is still developing, with a need for more detailed kinetic and computational studies on its various transformations. While classical synthetic routes are established, there is a lack of research into novel, more efficient, and environmentally benign production methods specifically for this compound. Furthermore, its potential applications beyond a simple monomer precursor remain largely unexplored, representing a significant opportunity for future investigation.

Emerging Synthetic Methodologies

The traditional synthesis of this compound relies on classical esterification of 2,6-dinitrobenzoic acid, often using the Fischer esterification method with an alcohol in the presence of a strong acid catalyst like sulfuric acid. While effective, this method often requires harsh conditions and long reaction times.

Emerging methodologies are focusing on greener and more efficient alternatives, drawing from advances in the broader field of organic synthesis. One promising approach is the use of microwave-assisted synthesis. For the related 3,5-dinitrobenzoates, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes, while also eliminating the need for hazardous reagents like phosphorus pentachloride or thionyl chloride that are used to create more reactive acid chlorides. hansshodhsudha.comresearchgate.net This direct esterification under microwave conditions represents a significant improvement in terms of time and energy efficiency. hansshodhsudha.com

Another area of development is the use of alternative catalysts. Solid acid catalysts, such as zeolites, are being explored for nitration reactions as they are often more selective, recyclable, and non-corrosive compared to traditional mixed-acid systems. researchgate.net While not yet applied directly to this compound synthesis, these catalysts represent a promising future direction. Photocatalysis, which utilizes light energy to drive chemical reactions under mild conditions, is also an emerging field for the synthesis and modification of nitroaromatic compounds and could offer novel synthetic pathways. mdpi.commdpi.com

Table 1: Comparison of Synthetic Methodologies for Dinitrobenzoates
MethodologyTypical ReagentsConditionsAdvantagesDisadvantages
Classical Fischer Esterification2,6-Dinitrobenzoic acid, Methanol (B129727), H₂SO₄Reflux, several hoursWell-established, simpleHarsh conditions, long reaction time, corrosive waste
Acid Chloride Route2,6-Dinitrobenzoic acid, SOCl₂ or PCl₅, then MethanolMulti-step, often harshHigh reactivity of intermediateUses toxic and hazardous reagents (SOCl₂, PCl₅), produces harmful byproducts (HCl, SO₂, POCl₃) researchgate.net
Microwave-Assisted Esterification2,6-Dinitrobenzoic acid, Methanol, cat. H₂SO₄Microwave irradiation, minutesRapid, energy efficient, reduces side reactions hansshodhsudha.comRequires specialized equipment
Solid Acid Catalysis (Emerging)Potentially applicable to nitration/esterification stepsVariesCatalyst is recyclable, non-corrosive, can be highly selective researchgate.netCatalyst development and optimization needed

Advances in Mechanistic Understanding

The mechanistic understanding of this compound's reactivity has traditionally been based on its static molecular structure. The steric crowding caused by the ortho-nitro groups forces the ester and nitro groups out of the plane of the benzene ring. X-ray crystallography studies on the closely related compound, methyl 2-methyl-3,5-dinitrobenzoate, provide quantitative insight into these distortions, showing significant dihedral angles between the functional groups and the aromatic ring. nih.gov This steric hindrance directly impacts the accessibility of the ester group and the aromatic ring to reagents.

Recent advances have moved beyond static analysis, employing computational chemistry to provide a dynamic understanding of reaction mechanisms. Density Functional Theory (DFT) calculations and microkinetic simulations are now being used to study the reaction pathways of related nitroaromatic compounds. rsc.orgresearchgate.net These computational methods allow for the detailed investigation of reaction intermediates, transition states, and energy barriers, which are often difficult to observe experimentally. researchgate.net For example, studies on the electroreduction of dinitrobenzene have used computational models to elucidate the complex reactions of intermediate radical anions, which dictate the selectivity of the process. researchgate.net Applying these computational tools to the reactions of this compound, such as its reduction or nucleophilic substitution, could provide unprecedented insight into its reactivity and help in designing more selective and efficient transformations.

Table 2: Crystallographic Data for the Related Methyl 2-methyl-3,5-dinitrobenzoate nih.gov
ParameterDihedral Angle (°)
Methyl Ester Group vs. Benzene Ring24.27°
Nitro Group (position 3) vs. Benzene Ring60.21°
Nitro Group (position 5) vs. Benzene Ring4.22°

Novel Applications in Interdisciplinary Fields

While its use as a polymer precursor is established, the unique electronic and structural properties of this compound open doors to novel applications in interdisciplinary fields. The strong electron-accepting nature of the dinitrophenyl moiety is a key feature that can be exploited.

In the field of analytical chemistry and biology, similar nitroaromatic compounds like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) are widely used as derivatizing agents. mdpi.com These molecules react with amines or thiols to form intensely colored and highly fluorescent products, enabling their detection and quantification. mdpi.com This suggests that this compound could be developed into a chromogenic or fluorogenic probe for specific analytes, with its reactivity tuned by the 2,6-dinitro substitution pattern.

In materials science, nitroaromatic compounds are investigated for their nonlinear optical (NLO) properties. researchgate.net The significant charge separation in these molecules can lead to materials with potential uses in optical communications and data storage. The synthesis of novel coordination polymers and other complex structures using dinitrobenzoate ligands points towards applications in functional materials. researchgate.net Furthermore, the dinitroaromatic scaffold is present in some antibacterial and anticancer agents, suggesting that derivatives of this compound could be explored as intermediates in medicinal chemistry to generate new therapeutic candidates. asianpubs.org

Prospects for Sustainable Chemical Development

The future of chemical manufacturing is intrinsically linked to the principles of green and sustainable chemistry. For this compound, this involves rethinking both its synthesis and lifecycle.

Significant prospects for sustainable development lie in adopting greener synthetic routes. As mentioned, microwave-assisted synthesis can drastically reduce energy consumption and reaction times while avoiding hazardous reagents. hansshodhsudha.comresearchgate.net Another key strategy is the development of catalyst-free reactions in environmentally benign solvents like water. rsc.org For the nitration steps often involved in producing the precursor, 2,6-dinitrobenzoic acid, the replacement of the conventional nitric/sulfuric acid mixture with recyclable solid acid catalysts presents a major opportunity to reduce corrosive and toxic waste streams. researchgate.net

Beyond synthesis, the lifecycle of nitroaromatic compounds is a critical consideration due to their potential environmental persistence and toxicity. nih.gov Research into sustainable catalysts, such as cobalt oxides on porous supports, for the reduction of nitroaromatic pollutants in wastewater is highly relevant. mdpi.com Developing efficient and regenerable catalytic systems for the detoxification or transformation of this compound and related compounds is essential for a holistic, sustainable approach to its use in industry. The integration of photocatalysis, which can use visible light as an energy source, offers a particularly promising avenue for both green synthesis and environmental remediation. mdpi.commdpi.com

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 2,6-dinitrobenzoate co-crystals in academic research?

Co-crystals of this compound are synthesized by dissolving the compound with complementary molecules (e.g., N,N′-bis(pyridin-2-ylmethyl)thioxalamide) in a solvent mixture (e.g., methanol and chloroform). The solution is heated and allowed to evaporate slowly, yielding single crystals suitable for X-ray analysis. This method ensures controlled nucleation and growth of co-crystals with defined stoichiometry .

Q. Which analytical techniques are critical for confirming the structure of this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard, employing refinement programs like SHELXL to achieve R-factors < 0.10 (e.g., R₁ = 0.065). Complementary methods include IR spectroscopy (to confirm nitro and carboxylate groups) and elemental analysis. SC-XRD parameters such as unit cell dimensions (e.g., triclinic P1, V = 1610.3 ų) and hydrogen-bonding networks validate structural accuracy .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Nitro compounds require stringent safety measures: use gloves, goggles, and a fume hood to prevent inhalation or skin contact. Store in cool, dry conditions away from reducing agents to avoid decomposition. Waste should be neutralized before disposal due to potential explosive hazards .

Advanced Research Questions

Q. How should researchers resolve conflicting hydrogen-bonding geometries in crystallographic refinements of this compound co-crystals?

Discrepancies in hydrogen-bond parameters (e.g., D—H···A angles) are addressed through iterative refinement in SHELXL. Restraints on bond lengths (e.g., O—H = 0.84±0.01 Å) and isotropic displacement parameters (Uiso) improve model reliability. Residual electron density maps (Δρmax/min = 1.01/−0.50 eÅ⁻³) guide corrections until convergence (Δ/σ < 0.001) .

Q. What intermolecular interactions dominate the supramolecular architecture of this compound co-crystals, and how are they quantified?

Dominant interactions include:

  • O—H···O (carboxylate, d(D···A) = 2.536 Å),
  • N—H···O (amide, d(D···A) = 2.733 Å),
  • π-π stacking (inter-centroid distance = 3.524 Å). These are quantified using crystallographic software (e.g., DIAMOND) and validated via Hirshfeld surface analysis to distinguish major contributions (e.g., 26.8% O···H contacts) .

Q. How do solvent polarity and crystallization kinetics influence the polymorphism of this compound derivatives?

Polar solvents (e.g., methanol) favor hydrogen-bonded networks, while non-polar solvents (e.g., chloroform) promote van der Waals interactions. Slow evaporation (over days) yields thermodynamically stable polymorphs, whereas rapid cooling may produce metastable forms. Polymorph identity is confirmed via PXRD (e.g., distinct 2θ peaks) and DSC (melting point variations) .

Q. In crystallographic studies, how are disordered nitro groups in this compound co-crystals modeled and refined?

Disordered nitro groups are split into two positions (e.g., occupancy = 0.65/0.35) using PART commands in SHELXL. Geometric restraints (e.g., O—N—O angle = 120°) and anisotropic displacement parameters maintain chemical合理性. Refinement continues until residual density maps show no significant outliers (Δρ < 0.5 eÅ⁻³) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.